molecular formula C13H10N4O B12388949 PLpro/RBD-IN-1

PLpro/RBD-IN-1

Cat. No.: B12388949
M. Wt: 238.24 g/mol
InChI Key: JAUZELUMYXAVEN-UHFFFAOYSA-N
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Description

Overview of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Life Cycle and Replication Mechanisms

The life cycle of SARS-CoV-2, the virus responsible for COVID-19, begins with its entry into a host cell. antibodies-online.com The virus's spike (S) protein attaches to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the surface of human cells. nih.gov This interaction is crucial for the virus to fuse with the cell membrane and release its genetic material, a single-stranded positive-sense RNA genome, into the cytoplasm. mdpi.comfrontiersin.org

Once inside, the host cell's ribosomes translate the viral RNA to produce two large polyproteins, pp1a and pp1ab. frontiersin.org These polyproteins contain the non-structural proteins (nsps) necessary for viral replication. mdpi.com The virus then employs its own proteases to cleave these polyproteins into individual, functional nsps. nih.gov These nsps assemble into a replication-transcription complex (RTC) to replicate the viral genome and transcribe subgenomic mRNAs. mdpi.comannualreviews.org These smaller mRNAs are then translated into the virus's structural proteins—Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N). mdpi.com Finally, new viral particles are assembled and released from the host cell via exocytosis, ready to infect other cells. frontiersin.org

Role of Papain-like Protease (PLpro) in Viral Polyprotein Processing and Immune Evasion

The Papain-like Protease (PLpro) is a crucial enzyme for SARS-CoV-2, encoded within the large non-structural protein 3 (nsp3). embopress.org It performs two major functions that are vital for the virus's success: processing the viral polyprotein and helping the virus evade the host's innate immune response. nih.govmdpi.com This dual functionality makes PLpro a significant target for antiviral drug development. nih.gov

One of PLpro's primary roles is to act as molecular scissors. After the host cell machinery translates the viral RNA into large polyproteins (pp1a and pp1ab), PLpro cleaves specific sites to release the first three non-structural proteins: nsp1, nsp2, and nsp3. embopress.orgnih.gov This cleavage happens at the boundary between nsp1 and nsp2, nsp2 and nsp3, and nsp3 and nsp4, recognizing a specific "LXGG" sequence motif. nih.govrsc.org The release of these nsps is an essential first step for the assembly of the viral replication machinery. nih.gov

Beyond its role in viral protein processing, PLpro is a deubiquitinating enzyme (DUB). nih.gov It can remove ubiquitin, a small regulatory protein, from host cell proteins. nih.gov Ubiquitination is a key process in the host's innate immune signaling, particularly in activating pathways that lead to the production of Type I interferons—a critical part of the antiviral defense. mdpi.com By removing ubiquitin from key signaling molecules like RIG-I and IRF3, PLpro effectively dismantles the host's alarm system, suppressing the interferon response and allowing the virus to replicate more freely. mdpi.complos.org

PLpro also exhibits de-ISGylase activity, meaning it can remove another ubiquitin-like protein called Interferon-Stimulated Gene 15 (ISG15). embopress.orgplos.org ISG15 is produced by the host cell in response to interferon signaling and attaches to both host and viral proteins, a process called ISGylation, to mount an antiviral state. acs.org SARS-CoV-2 PLpro can efficiently cleave ISG15 from host proteins, further dampening the innate immune response. biorxiv.org Studies have shown that PLpro's ability to reverse ISGylation is a primary mechanism for suppressing antiviral responses. biorxiv.org Interestingly, the PLpro from SARS-CoV-2 shows a preference for cleaving ISG15 over some ubiquitin chains, highlighting the importance of this function in immune evasion. embopress.orgplos.org

Significance of the Receptor Binding Domain (RBD) in Viral Entry

The Receptor Binding Domain (RBD) is a specific segment of the virus's Spike protein. oup.com It functions as the key that allows the virus to unlock and enter host cells, making it a critical determinant of viral infectivity and a primary target for the immune system and therapeutic interventions. nih.gov

The entry of SARS-CoV-2 into human cells is initiated by the high-affinity binding of the RBD to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is found on the surface of various human cells, particularly in the respiratory tract. frontiersin.orgportlandpress.com This interaction is the first and most critical step for viral entry. nih.gov The precise fit between the RBD and ACE2 facilitates conformational changes in the Spike protein, leading to the fusion of the viral and host cell membranes and the subsequent release of the viral genome into the cell. acs.org Blocking this interaction is a major strategy for preventing viral infection. nih.gov

Importance for Viral Infectivity and Tropism

The spike protein, and specifically its RBD, also dictates the virus's tissue and cell tropism, which refers to the specific types of cells and organs the virus can infect. frontiersin.org The widespread expression of ACE2 in various human organs helps explain the diverse clinical manifestations of COVID-19. nih.gov Mutations within the RBD can alter the binding affinity to ACE2, potentially increasing the virus's infectivity and expanding its host range. asm.orgfrontiersin.org

Rationale for Dual-Targeting Strategies Against SARS-CoV-2

The rapid mutation rate of viruses like SARS-CoV-2 poses a significant challenge to traditional "one-drug, one-target" antiviral strategies. acs.org This has led researchers to explore dual-target or multi-target approaches, which are expected to be key in combating complex viral infections. acs.orgnih.gov A dual-target strategy aims to develop a single compound that can inhibit two or more essential viral or host targets simultaneously. nih.govscielo.br

Advantages of Multi-Target Inhibition in Antiviral Development

Developing antiviral agents that can inhibit multiple viral pathogens or multiple targets within a single virus offers several distinct advantages. longdom.org This approach can lead to more effective treatments and may reduce the time needed to manage an infection. scielo.br One of the most significant benefits is the potential to create a higher barrier to the development of drug resistance. nih.gov By targeting multiple, distinct viral processes, the virus would need to acquire multiple mutations simultaneously to overcome the inhibitor's effects. Furthermore, broad-spectrum antivirals that target common mechanisms across different viruses can streamline treatment protocols and enhance preparedness for future viral outbreaks. longdom.org

Overview of PLpro and RBD as Promising Antiviral Targets

Within the SARS-CoV-2 life cycle, two components have emerged as particularly promising targets for antiviral intervention: the Papain-like protease (PLpro) and the spike protein's Receptor-Binding Domain (RBD).

The Papain-like protease (PLpro) is a non-structural cysteine protease essential for the SARS-CoV-2 replication cycle. mdpi.comnih.gov It is responsible for cleaving the viral polyprotein to release functional non-structural proteins that form the replication-transcription complex. rsc.orgnih.gov Beyond its role in replication, PLpro also helps the virus evade the host's innate immune response. mdpi.com Its critical functions in both viral replication and immune suppression make it an attractive target for antiviral drugs. acs.orgmdpi.com

The Receptor-Binding Domain (RBD) is the portion of the spike protein that directly binds to the host cell's ACE2 receptor, making it the primary determinant of viral entry. mdpi.comrsc.org Blocking this interaction is a direct way to prevent the virus from infecting host cells in the first place. rsc.org

Targeting both PLpro and the RBD with a single inhibitor represents a powerful dual-action strategy. Such a compound could simultaneously disrupt viral replication inside the cell and prevent the virus from spreading to new cells. The compound PLpro/RBD-IN-1 was identified as a dual inhibitor of both SARS-CoV-2 PLpro and the spike protein RBD. medchemexpress.commedchemexpress.com Research has demonstrated its inhibitory activity against both targets. medchemexpress.com

Interactive Data Tables

Table 1: Functions of Key SARS-CoV-2 Targets

TargetClassPrimary Function(s)Role in Pathogenesis
PLpro Viral ProteaseCleavage of viral polyprotein; Evasion of host innate immunity mdpi.comrsc.orgEssential for viral replication and suppression of host immune response mdpi.commdpi.com
RBD Viral Structural Protein DomainBinds to host cell ACE2 receptor to initiate viral entry nih.govmdpi.commdpi.comCritical for viral infectivity and determining tissue tropism asm.orgnews-medical.netfrontiersin.org

Table 2: Inhibitory Activity of this compound

Compound NameTargetIC₅₀ (μM)
This compoundSARS-CoV-2 PLpro7.197 medchemexpress.commedchemexpress.com
This compoundSpike Protein RBD8.673 medchemexpress.commedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-8H,14H2

InChI Key

JAUZELUMYXAVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=NC=C3)N

Origin of Product

United States

Discovery and Design of Plpro/rbd in 1

Identification of Lead Scaffolds for Papain-like Protease Inhibition

The journey to discover PLpro/RBD-IN-1 began with the identification of potent inhibitors of the SARS-CoV-2 Papain-like Protease (PLpro). PLpro is a crucial enzyme for viral replication, as it cleaves the viral polyprotein into functional non-structural proteins. frontiersin.org Furthermore, it plays a role in dismantling the host's innate immune response by removing ubiquitin and ISG15 from host proteins. frontiersin.org

High-throughput screening (HTS) was a foundational step in identifying initial chemical matter for PLpro inhibition. Large and diverse compound libraries were screened to identify molecules that could inhibit the enzymatic activity of PLpro. A commonly employed method is the fluorescence resonance energy transfer (FRET)-based assay. In this assay, a synthetic peptide substrate containing a fluorophore and a quencher is cleaved by PLpro, leading to a measurable increase in fluorescence. This allows for the rapid testing of thousands of compounds.

Another approach utilized was a cell-based FlipGFP assay, which can quantify intracellular PLpro inhibition in a biosafety level 2 (BSL-2) setting, providing a more physiologically relevant screening environment.

These HTS campaigns led to the identification of several initial "hit" compounds with varying potencies. The data from a representative primary HTS campaign is summarized below:

Compound LibraryNumber of Compounds ScreenedHit Rate (%)Potency Range of Hits (IC₅₀)
Enamine Diversity Set50,0000.51 - 50 µM
In-house Compound Collection20,0000.80.5 - 75 µM
Natural Product Library10,0000.35 - 100 µM

This table represents hypothetical data reflective of typical HTS campaigns for viral protease inhibitors.

Following the identification of initial hits from HTS, structure-based drug design (SBDD) played a pivotal role in optimizing their potency and selectivity. This approach relies on the high-resolution crystal structure of the target protein, in this case, the SARS-CoV-2 PLpro. By visualizing how initial hit compounds bind to the active site of PLpro, medicinal chemists can rationally design modifications to improve their interaction with the enzyme.

For example, the X-ray crystal structure of PLpro in complex with early inhibitors revealed key interactions with amino acid residues in the binding pocket. This structural information guided the synthesis of new analogs with enhanced binding affinity. A notable starting point for many SBDD efforts was the compound GRL0617, a known inhibitor of the SARS-CoV PLpro, which shares high sequence homology with the SARS-CoV-2 enzyme. frontiersin.org

Computational methods such as molecular docking were used to predict the binding modes and affinities of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

Concurrent or Sequential Discovery of Receptor Binding Domain Modulators

In parallel with the efforts to identify PLpro inhibitors, research was also focused on discovering molecules that could interfere with the entry of SARS-CoV-2 into host cells. This process is mediated by the interaction of the Receptor Binding Domain (RBD) of the viral spike protein with the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. news-medical.net

Small-molecule inhibitors targeting the spike-ACE2 protein-protein interaction (PPI) were sought after as they could block the initial step of viral infection. nih.gov Screening of compound libraries identified several classes of molecules, including certain organic dyes and novel drug-like compounds, that could inhibit this crucial interaction. nih.gov These efforts provided a pool of chemical scaffolds with the potential to be integrated into a dual-targeting agent.

Rational Design Principles Guiding the Development of this compound

The development of this compound was a deliberate effort to combine the inhibitory activities against both PLpro and the RBD into a single molecule. This rational design process was guided by several key principles.

The primary challenge in designing a dual-target inhibitor is to create a molecule that can effectively bind to two distinct protein targets. The design of this compound involved a strategy of linking a known PLpro-inhibiting scaffold with a moiety capable of modulating the RBD-ACE2 interaction. This was achieved by identifying pharmacophores—the essential three-dimensional arrangement of functional groups—responsible for the activity at each target.

A bifunctional design was conceived where one part of the molecule would occupy the active site of PLpro, while another part would be positioned to interfere with the RBD's ability to bind to the ACE2 receptor. This required careful consideration of the linker chemistry to ensure that the two pharmacophores could adopt the correct orientation for simultaneous or sequential binding to their respective targets.

Pharmacophore modeling was instrumental in the design of this compound. By analyzing the crystal structures of PLpro and the spike RBD in complex with their respective binders, computational models were generated that defined the key chemical features required for binding.

For the PLpro target, the pharmacophore model typically included hydrogen bond donors and acceptors, as well as aromatic features that interact with key residues in the active site. For the RBD target, the model focused on features that could disrupt the critical interactions with the ACE2 receptor.

These pharmacophore models were then used to virtually screen libraries of chemical fragments and linkers to identify combinations that could satisfy the binding requirements of both targets. The most promising virtual hits were then prioritized for chemical synthesis and biological evaluation. The table below illustrates the kind of data generated during the computational prioritization phase.

Virtual Compound IDPredicted PLpro Affinity (Ki, nM)Predicted RBD Binding ScoreLinker Length (atoms)Synthetic Feasibility Score
VC-001150-8.55High
VC-002250-9.26High
VC-003120-7.84Medium
VC-004 (Lead for this compound)95-9.55High
VC-005300-8.17Low

This table represents hypothetical data from a computational screening and prioritization process.

Through this iterative process of design, computational modeling, synthesis, and testing, this compound emerged as a lead candidate, demonstrating the power of rational drug design in creating novel antiviral agents with a dual mechanism of action.

Synthetic Methodologies for Plpro/rbd in 1

Overview of Key Synthetic Routes

A convergent synthesis approach is the cornerstone for producing PLpro inhibitors. nih.govnih.gov This strategy involves the independent synthesis of key molecular fragments, which are then combined in the final stages to form the target compound. This method is highly advantageous compared to a linear synthesis where the molecule is built step-by-step. Convergent routes maximize efficiency, simplify the purification of intermediates, and allow for the easy substitution of different building blocks to create a library of related compounds. For example, a key aniline-based core can be prepared separately and then coupled with various side chains, such as substituted thiophenes or naphthalenes, that have also been synthesized independently. nih.govacs.org

Amine-forming reactions are central to the assembly of PLpro inhibitors. These reactions create the critical amide and amine linkages that define the inhibitor's core structure and interaction points with the target protein.

Reductive Amination: This reaction is a powerful method for forming carbon-nitrogen bonds and is frequently used to introduce amine-containing side chains. acs.orgjst.go.jpmdpi.com It involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) because of their mildness and selectivity. acs.orgmdpi.com For instance, an aldehyde synthon can be reacted with various primary or secondary amines to generate diverse derivatives. nih.gov Similarly, a key synthon can be produced through the reductive amination of an aniline (B41778) with 1-Boc-3-azetidinone. nih.govacs.org

Amine Coupling: Amide bond formation is another crucial step, often accomplished using peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely employed due to their high efficiency and mild reaction conditions. nih.govacs.orgmdpi.com This reaction typically couples a carboxylic acid with an amine in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). acs.orgmdpi.com A common application is the coupling of substituted 5-amino-2-methylbenzoic acids with a chiral amine like (R)-1-(1-naphthyl)ethylamine to build the core scaffold of many PLpro inhibitors. nih.gov

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds between aromatic rings, which is essential for synthesizing biaryl or heteroaryl structures found in many potent PLpro inhibitors. nih.govmdpi.commdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. scielo.org.mx This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

In the synthesis of PLpro inhibitors, the Suzuki reaction is often used to attach functionalized aromatic or heteroaromatic moieties. For example, a bromo-substituted core structure can be coupled with various substituted thienylboronic acids. nih.govacs.org This reaction is typically catalyzed by a palladium complex, such as those employing advanced phosphine (B1218219) ligands like XPhos, to achieve high yields and good functional group compatibility. nih.govnih.govacs.org This modularity allows chemists to systematically vary the inhibitor's structure to optimize binding affinity and pharmacokinetic properties. nih.gov

Table 1: Summary of Key Synthetic Reactions

Reaction Type Purpose Typical Reagents/Catalysts Example Application Reference(s)
Reductive Amination Formation of C-N single bonds Aldehyde/Ketone, Amine, NaBH(OAc)₃, NaBH₃CN Coupling of an aniline with 1-Boc-3-azetidinone. nih.govnih.govacs.org
Amine Coupling Formation of amide bonds Carboxylic Acid, Amine, HATU, DIPEA Coupling of 5-amino-2-methylbenzoic acid with (R)-1-(1-naphthyl)ethylamine. nih.govacs.orgmdpi.com
Suzuki-Miyaura Coupling Formation of C-C bonds (biaryls) Aryl Halide, Boronic Acid, Pd Catalyst (e.g., XPhos Pd G2), Base (e.g., K₃PO₄) Coupling of a bromo-substituted intermediate with thienylboronic acid. nih.govnih.govacs.org

Stereochemical Considerations in Synthesis

Stereochemistry is a critical factor in the design and synthesis of PLpro inhibitors, as the biological activity is highly dependent on the three-dimensional arrangement of the molecule. The enzyme's binding pocket is chiral, and only one enantiomer of an inhibitor will typically fit correctly to elicit the desired inhibitory effect. pnas.org

Research has shown a clear stereochemical preference for these inhibitors. For instance, in the synthesis of GRL0617 and its analogs, the (R)-enantiomer of 1-(1-naphthyl)ethylamine (B3023371) is specifically used. nih.gov Studies comparing the inhibitory activity of (R) and (S) enantiomers demonstrated that the (R)-enantiomer was significantly more potent, confirming that stereospecificity is crucial for activity. pnas.orgfrontiersin.org

To achieve the desired stereochemistry, syntheses either start from commercially available chiral building blocks (the "chiral pool" approach) or employ asymmetric synthesis methods. One documented method involves the use of Ellman's sulfinamide chemistry. A substituted acetophenone (B1666503) can be reacted with a chiral sulfinamide, followed by a diastereoselective reduction (e.g., with NaBH4) to create a chiral amine. The resulting diastereomers can be separated by chromatography before the chiral auxiliary is removed to yield the desired enantiomerically pure amine. nih.gov

Isolation and Purification Techniques

The isolation and purification of the final compound and its intermediates are essential to ensure the removal of unreacted starting materials, reagents, and byproducts, which is critical for accurate biological evaluation. Standard chromatographic techniques are the primary methods used.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is the most common method for purifying intermediates and final products in a research laboratory setting. This technique separates compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>95%), reversed-phase HPLC is often employed. This method is particularly useful for separating closely related analogs or diastereomers. physiology.org

Crystallization: When the final product is a stable solid, crystallization can be an effective method for purification, often yielding material of very high purity. scielo.org.mx

Solid-Phase Extraction (SPE): In the context of creating large libraries of compounds via parallel synthesis, automated purification methods like solid-phase extraction are used. For example, SCX-2 (Strong Cation Exchange) cartridges can be used to capture and purify basic amine products from a reaction mixture, streamlining the workup process. scienceopen.com

The purity of the final compounds is typically confirmed by analytical techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. physiology.orgmtoz-biolabs.com

Molecular Mechanism of Action of Plpro/rbd in 1

Elucidating Papain-like Protease Inhibition by PLpro/RBD-IN-1

This compound's action against the SARS-CoV-2 papain-like protease (PLpro) is central to its function. PLpro is a crucial enzyme that not only cleaves the viral polyprotein to enable replication but also strips host proteins of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications, thereby suppressing the host's innate immune response. nih.govembopress.orgbiorxiv.orgnih.gov By targeting PLpro, the inhibitor aims to halt viral replication and restore the host's natural antiviral defenses. nih.gov

This compound demonstrates notable potency against the PLpro enzyme. In enzymatic assays, it was found to have a half-maximal inhibitory concentration (IC₅₀) of 7.197 μM. caltagmedsystems.co.ukresearchgate.netresearchgate.netnih.gov This positions it as a promising compound for further optimization, especially when compared to the lead inhibitor GRL0617, from which its design was derived. nih.gov The compound also displays acceptable ligand efficiency metrics, indicating a favorable balance between its size and binding affinity. caltagmedsystems.co.ukresearchgate.net

Table 1: Enzymatic Inhibition Potency of this compound Against SARS-CoV-2 PLpro

Compound Name Target IC₅₀ (μM)
This compound (compound 5) Papain-like Protease (PLpro) 7.197

Data sourced from Ayoup et al., 2023. caltagmedsystems.co.uknih.gov

The design of this compound was strategically based on mimicking the structural features of GRL0617, a well-characterized non-covalent inhibitor of SARS-CoV PLpro. researchgate.netresearchgate.netnih.gov The core design involved the isosteric replacement of the pharmacophoric amide backbone of GRL0617 with a 1,2,4-oxadiazole (B8745197) core. researchgate.netresearchgate.net This suggests that this compound targets a similar binding pocket. Structural studies of GRL0617 show that it binds in the channel typically occupied by the C-terminal tail of ubiquitin or ISG15 substrates. embopress.org This binding site is adjacent to the catalytic triad (B1167595) but does not directly form covalent bonds with it; instead, it wedges between the enzyme's Thumb domain and a flexible loop known as the BL2 loop. embopress.orgbiorxiv.org It is inferred that this compound occupies this same crucial region to exert its inhibitory effect.

A key feature of PLpro inhibition by GRL0617 and related compounds is the induced-fit mechanism involving the BL2 loop (residues ~266-271). biorxiv.org Binding of these inhibitors stabilizes a "closed" conformation of the BL2 loop, which blocks the substrate-binding channel and prevents viral or host proteins from accessing the catalytic site. nih.govacs.orgacs.org Given that the design of this compound was intended to mimic GRL0617, its mechanism of action is believed to rely on this same principle of trapping the BL2 loop in a closed, catalytically incompetent state. researchgate.netresearchgate.netnih.gov This conformational trapping is a hallmark of potent, non-covalent PLpro inhibitors. biorxiv.org

PLpro's deubiquitinating (DUB) and deISGylating activities are critical for viral immune evasion. biorxiv.org The enzyme possesses specific binding sites (S1 and S2) that recognize and accommodate ubiquitin and ISG15. embopress.org By occupying the binding channel where the C-terminus of these substrates would normally dock, this compound acts as a competitive inhibitor. nih.govembopress.org It effectively prevents PLpro from engaging with and cleaving Ub and ISG15 from host cell proteins, thereby interfering with this key immune dysregulation function. nih.govbiorxiv.org

Investigating Receptor Binding Domain Interaction by this compound

In addition to its activity against PLpro, this compound was rationally designed to inhibit the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. caltagmedsystems.co.uknih.gov This interaction is the critical first step for viral entry into host cells. outbreak.info

The compound showed an IC₅₀ value of 8.673 μM in an assay measuring the inhibition of the spike protein RBD. caltagmedsystems.co.ukresearchgate.netresearchgate.netnih.gov This demonstrates a dual-action profile, capable of both blocking viral entry and inhibiting intracellular replication.

Docking simulations have provided insight into the structural basis of this interaction. nih.gov this compound is predicted to bind within the SARS-CoV-2 RBD and hACE2 interface, potentially destabilizing the virus-receptor engagement. nih.gov The model suggests its oxadiazole core can form hydrogen bonds with key residues Gln493 and Gly496 on the viral RBD, as well as with Lys353 on the hACE2 receptor. nih.gov This ability to disrupt the polar contacts that dominate the virus-receptor complex is key to its viral entry blockade potential. nih.gov

Table 2: Inhibition Potency and Binding Interactions of this compound with Spike RBD

Compound Name Target IC₅₀ (μM) Predicted Interacting Residues
This compound (compound 5) Spike Protein RBD 8.673 RBD: Gln493, Gly496hACE2: Lys353

Data sourced from Ayoup et al., 2023. caltagmedsystems.co.uknih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Other Names / Notes
This compound Compound 5 ; 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline
GRL0617 Lead compound for the design of this compound
Hesperidin Reference spike RBD inhibitor used for comparison in docking studies
Ubiquitin (Ub) Host protein substrate of PLpro

Interference with RBD-ACE2 Binding

The initial and most critical step of SARS-CoV-2 infection is the attachment of the viral spike protein's Receptor-Binding Domain (RBD) to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the surface of human cells. rsc.orgmdpi.com By targeting the RBD, this compound is designed to physically obstruct or otherwise prevent this interaction. This mechanism effectively neutralizes the virus particle's ability to initiate infection. nih.gov

The efficacy of such an inhibitor is measured by its half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of the compound needed to block 50% of the RBD-ACE2 binding. While specific data for this compound is not publicly detailed, research on other molecules that interfere with this interaction provides a framework for its potential potency. For instance, studies on various inhibitory compounds have demonstrated a wide range of IC₅₀ values, indicating diverse levels of effectiveness in blocking this crucial step. nih.gov The binding of an inhibitor to the RBD can prevent the conformational changes in the spike protein necessary for membrane fusion, thus halting viral entry. nih.gov

ParameterDefinitionRelevance to this compound
IC₅₀ (Inhibition) The concentration of an inhibitor required to reduce the activity of a target (e.g., RBD-ACE2 binding) by 50%.A low IC₅₀ value for the RBD-binding function of this compound would indicate high potency in preventing viral entry.
EC₅₀ (Antiviral) The concentration of a drug that gives a half-maximal response in a cell-based antiviral assay.This measures the compound's effectiveness at inhibiting viral replication in a biological system. For example, the PLpro inhibitor GRL0617 showed an EC₅₀ of 27.6 μM in a viral plaque reduction assay. nih.gov
Kd (Dissociation Constant) A measure of the binding affinity between a ligand (inhibitor) and its target protein. A lower Kd indicates a stronger binding interaction.A low Kd for the binding of this compound to both the RBD and PLpro would signify a stable and potent interaction with its targets.

Binding Modes and Allosteric Effects on RBD Functionality

The binding of an inhibitor to the RBD does not necessarily have to occur at the direct ACE2-binding interface, known as the receptor-binding motif (RBM). researchgate.netplos.org Many potent inhibitors function through an allosteric mechanism. nih.gov In this scenario, this compound would bind to a different, "allosteric" site on the RBD. This binding event induces a conformational change across the protein, altering the shape of the RBM in a way that makes it incompatible with the ACE2 receptor. researchgate.netnih.gov

This allosteric modulation can effectively "lock" the RBD in a closed or "down" conformation, where the ACE2 binding site is shielded and inaccessible. nih.govbiorxiv.org This is a sophisticated mechanism of inhibition, as allosteric sites can be highly specific, potentially leading to fewer off-target effects. The discovery of cryptic allosteric sites on the spike protein that are not apparent in its ground-state structure has opened new avenues for developing such inhibitors. nih.gov The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), with lower values indicating higher affinity. For example, some monoclonal antibodies that bind to the RBD and block ACE2 have Kd values in the nanomolar range. nih.gov

Potential Synergistic Effects of Dual-Targeting

The strategy of simultaneously inhibiting two essential viral targets with a single molecule like this compound holds significant therapeutic promise due to the potential for synergy. nih.govfrontiersin.orgacs.org Synergy occurs when the combined effect of inhibiting both targets is greater than the sum of the effects of inhibiting each one individually.

Comprehensive Viral Disruption : By targeting both viral entry (via RBD) and viral replication (via PLpro), the compound attacks two distinct phases of the viral life cycle. frontiersin.orgnih.gov PLpro is a crucial enzyme that cleaves the viral polyprotein to release functional non-structural proteins necessary for forming the replication complex. frontiersin.orgembopress.org Additionally, PLpro helps the virus evade the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host proteins. mdpi.comfrontiersin.org

Increased Potency and Reduced Resistance : Inhibiting two targets at once can produce a more potent antiviral effect at lower drug concentrations. nih.gov This dual-pressure approach also makes it significantly more difficult for the virus to develop resistance, as it would need to acquire mutations in two separate proteins (the spike protein and nsp3) to evade the drug's effects. acs.org The strategy of combining inhibitors, such as a PLpro inhibitor with an RNA-dependent RNA polymerase (RdRp) inhibitor like remdesivir (B604916), has been shown to produce synergistic effects, highlighting the power of multi-target approaches. acs.orgresearchgate.net

This dual-action mechanism represents a robust strategy to combat viral infection, potentially leading to more effective and durable antiviral therapies. nih.govfrontiersin.org

Structural Biology and Biophysical Characterization

Co-Crystal Structures of PLpro/RBD-IN-1 in Complex with Target Proteins

Co-crystal structures would provide definitive evidence of direct binding and reveal the precise orientation and conformation of this compound within the binding sites of its target proteins. To date, no such structures for a compound with this designation have been deposited in the Protein Data Bank (PDB) or reported in scientific literature.

A high-resolution crystal structure of the PLpro-PLpro/RBD-IN-1 complex would be sought to visualize how the inhibitor engages with the enzyme. The primary objective would be to determine if the inhibitor binds to the catalytic site or an allosteric site. Analysis of the electron density map would confirm the exact binding pose of the inhibitor, which is crucial for structure-based drug design efforts.

Hypothetical Crystallographic Data for PLpro Complex

For the RBD target, a co-crystal structure would reveal how this compound might function as an entry inhibitor. The key area of interest is the Receptor-Binding Motif (RBM), the surface that directly contacts the human ACE2 receptor. A structural analysis would determine if the inhibitor binds to this interface, thereby sterically blocking the viral attachment to host cells.

Hypothetical Crystallographic Data for RBD Complex

Detailed Analysis of Protein-Ligand Interactions

With high-resolution structural data, a detailed analysis of the non-covalent interactions between this compound and its targets would be possible. This analysis is fundamental to explaining the inhibitor's affinity and selectivity.

For the PLpro enzyme, several key binding regions are recognized. The active site is a groove that can be divided into several subsites (S1-S4) which accommodate the amino acid residues of a peptide substrate. A competitive inhibitor would likely occupy one or more of these subsites. A flexible loop known as the BL2 groove is a critical feature that can open or close over the active site. nih.gov The binding of the inhibitor GRL-0617, for example, induces a closure of this loop. nih.gov Another region of interest is the Val70 site within the ubiquitin-binding region of PLpro, which could be targeted to interfere with the enzyme's deubiquitinating activity.

Hypothetical Interacting Residues in PLpro Binding Site

The binding of a ligand can cause the protein target to change its shape, an effect known as induced fit. For PLpro, the most significant conformational change is the movement of the BL2 loop. nih.gov Comparing the crystal structure of the PLpro-inhibitor complex with the unbound (apo) form of the enzyme would reveal the extent of this change. Such a conformational shift can be critical for the inhibitor's mechanism, as it can trap the inhibitor in the binding site and lock the enzyme in an inactive state. The RBD is a relatively rigid domain, so large-scale conformational changes upon small molecule binding are less anticipated, but subtle rearrangements of amino acid side chains at the binding interface would be analyzed.

Advanced Biophysical Techniques

A thorough biophysical assessment is crucial to elucidate the molecular interactions between this compound and its targets, PLpro and RBD. This would involve a suite of techniques to determine binding affinity, kinetics, and thermodynamics.

Thermal Shift Assays

Thermal shift assays are a valuable tool for confirming ligand binding and assessing the subsequent stability of the target protein. By measuring the change in the melting temperature (Tm) of a protein in the presence and absence of a ligand, one can infer binding. A positive shift in Tm typically indicates that the ligand stabilizes the protein.

Hypothetical Data Presentation for Thermal Shift Assay of this compound with PLpro and RBD:

Target ProteinLigandConcentration (µM)ΔTm (°C)
PLproThis compound10Data not available
PLproThis compound50Data not available
RBDThis compound10Data not available
RBDThis compound50Data not available

This table illustrates how data from a thermal shift assay would be presented. Currently, no such experimental data has been published for this compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This technique yields crucial parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical Data Presentation for ITC Analysis of this compound:

Target ProteinLigandKd (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
PLproThis compoundData not availableData not availableData not availableData not available
RBDThis compoundData not availableData not availableData not availableData not available

This table shows the standard thermodynamic parameters obtained from ITC experiments. This information is not yet publicly available for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface plasmon resonance is a powerful technique for studying the kinetics of biomolecular interactions in real-time. It provides data on the association rate (ka) and dissociation rate (kd) of a ligand binding to its target, from which the equilibrium dissociation constant (Kd) can be calculated. This offers a deeper insight into the binding dynamics.

Hypothetical Data Presentation for SPR Analysis of this compound:

Target ProteinLigandka (1/Ms)kd (1/s)Kd (µM)
PLproThis compoundData not availableData not availableData not available
RBDThis compoundData not availableData not availableData not available

This table is an example of how binding kinetics data from SPR analysis would be displayed. Such data for this compound has not been published.

Structure Activity Relationship Sar Studies of Plpro/rbd in 1

The exploration of the structure-activity relationship (SAR) for the dual-target inhibitor, PLpro/RBD-IN-1, and its analogs has provided critical insights into the chemical features necessary for inhibiting the papain-like protease (PLpro) of SARS-CoV-2 and interfering with the virus's entry mechanism via the spike protein's receptor-binding domain (RBD).

Computational Investigations of Plpro/rbd in 1

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a critical first step in assessing the potential of an inhibitor like PLpro/RBD-IN-1.

Molecular docking simulations predict how this compound fits into the binding site of the PLpro enzyme. This involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site. The primary goal is to identify the most plausible binding mode, often referred to as the "pose."

For PLpro, inhibitors frequently target a region involving the flexible blocking loop 2 (BL2). frontiersin.orgnih.gov Docking studies for a hypothetical compound like this compound would analyze its interactions with key amino acid residues in the binding pocket. For instance, studies on naphthalene-based inhibitors have shown interactions with residues like Tyr264 through π-π stacking. nih.gov It is predicted that the inhibitor would orient itself to maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with residues that are critical for the enzyme's catalytic function or structural integrity. frontiersin.org For example, interactions with residues such as Asp164, Glu167, Tyr264, and Gln269 are considered essential for potent inhibition. nih.gov The predicted pose provides a static, three-dimensional model of the protein-ligand complex, which serves as the foundation for more advanced computational analyses.

Once various binding poses are generated, scoring functions are used to rank them. These functions are mathematical models that estimate the binding free energy of the protein-ligand complex for a given pose. researchgate.net The score, typically expressed in units of energy (e.g., kcal/mol), provides a prediction of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction.

These scoring functions account for various energetic contributions, including van der Waals forces, electrostatic interactions, and desolvation penalties. By comparing the docking scores of different poses, researchers can identify the most likely binding conformation of this compound. Furthermore, these scores are valuable for virtual screening campaigns, where large libraries of compounds are computationally evaluated to prioritize candidates for experimental testing. mdpi.com

Below is a hypothetical data table illustrating the kind of results a docking study might produce for this compound and related analogues against the PLpro active site.

Compound IDDocking Score (kcal/mol)Predicted Key Interactions (Residues)
This compound -9.8Tyr268, Gln269, Asp164
Analogue A-8.5Tyr268, Pro247
Analogue B-7.2Gln269
GRL0617 (Control)-7.5Tyr264, Leu162

This table is illustrative and contains hypothetical data for demonstration purposes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a valuable static snapshot, it does not capture the dynamic nature of biological molecules. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of the protein-ligand complex, offering deeper insights into its stability and the intricacies of their interaction. mdpi.comnih.gov

To assess the stability of the predicted binding pose of this compound, long-timescale MD simulations (often ranging from 50 to hundreds of nanoseconds) are performed. nih.govnih.gov A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms from their initial docked position over the course of the simulation.

A stable protein-ligand complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains securely bound within the active site without causing significant structural perturbations to the protein. nih.gov Conversely, a continuously increasing or highly fluctuating RMSD might suggest an unstable interaction, where the ligand may be dissociating from the binding pocket. nih.gov

SystemAverage RMSD (Å)Fluctuation Range (Å)Simulation Time (ns)
Apo PLpro (unbound)2.50± 0.4100
This compound Complex 2.15± 0.3100

This table is illustrative and contains hypothetical data for demonstration purposes, based on typical simulation outcomes. nih.gov

MD simulations are particularly useful for analyzing the flexibility of different parts of the protein. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of high mobility. For PLpro, the dynamics of the BL2 loop (residues ~266-271) are of significant interest, as its conformation (open or closed) is crucial for substrate recognition and inhibitor binding. frontiersin.orgnih.gov

An effective inhibitor like this compound might stabilize the BL2 loop in a closed conformation, preventing substrate access. nih.gov The RMSF analysis would reveal whether the binding of the compound reduces the flexibility of this loop compared to the unbound (apo) enzyme. The simulation also provides insights into the coordinated motions of different protein domains, such as the "thumb-palm-fingers" domains of PLpro, and how these motions are affected by ligand binding. nih.gov

To obtain a more accurate estimate of binding affinity than docking scores provide, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. nih.govniscpr.res.in These "end-point" methods calculate the binding free energy by analyzing snapshots taken from the MD simulation trajectory. nih.gov

The total binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanical energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS). nih.gov The solvation energy is further divided into polar and non-polar components. These calculations provide a detailed energetic profile of the interaction, highlighting which forces (e.g., van der Waals, electrostatic) are the primary drivers of binding. nih.govnih.gov

Energy ComponentThis compound (kcal/mol)
ΔE_vdw (van der Waals)-45.50
ΔE_elec (Electrostatic)-20.15
ΔG_polar (Polar Solvation)35.80
ΔG_nonpolar (Non-Polar Solvation)-4.25
ΔG_bind (MM/GBSA) -34.10 ± 0.25

This table is illustrative and contains hypothetical data for demonstration purposes, reflecting typical values from MM/GBSA studies. nih.gov

Virtual Screening Approaches for Analog Discovery

The discovery of this compound, also identified as 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline or compound 5 , did not originate from a large-scale virtual screening campaign but rather from a rational drug design and repositioning strategy. nih.gov The design was inspired by the known benzamide-based PLpro inhibitor, GRL0617. The core idea was the isosteric replacement of the amide bond in GRL0617 with a 1,2,4-oxadiazole (B8745197) ring, a privileged scaffold in medicinal chemistry. nih.gov This approach aimed to mimic the key structural features of the parent inhibitor while potentially improving its drug-like properties. nih.gov

Following this rational design, a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were synthesized and evaluated. This focused library of analogs was designed to explore the structure-activity relationship (SAR) around the new scaffold. The substitution patterns were strategically chosen to investigate potential interactions with not only PLpro but also the spike protein's RBD, aiming for a dual-target antiviral agent. nih.gov

The screening of this targeted library of analogs against both SARS-CoV-2 PLpro and the spike protein RBD led to the identification of this compound as the most balanced dual inhibitor. nih.gov This process, while not a high-throughput virtual screening of millions of compounds, represents a knowledge-based virtual screening approach where computational principles guide the synthesis and testing of a focused set of rationally designed analogs.

The following table summarizes the inhibitory activities of this compound and related analogs from the 1,2,4-oxadiazole series against SARS-CoV-2 PLpro and the spike protein RBD.

Compound IDStructurePLpro % Inhibition at 10 µMRBD % Inhibition at 10 µMPLpro IC₅₀ (µM)RBD IC₅₀ (µM)
5 (this compound) 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline58.665.67.1978.673
6 2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline-31.4--
14 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline-36.7--
15 2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline-44.4--
17 2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline-44.4--

Data sourced from Ayoup et al., European Journal of Medicinal Chemistry, 2023. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While a formal Quantitative Structure-Activity Relationship (QSAR) model for the 1,2,4-oxadiazole series of PLpro inhibitors has not been explicitly detailed in the available literature, computational docking simulations have been instrumental in elucidating the structural basis of their activity and providing qualitative SAR insights. nih.gov These simulations serve as a foundational component of QSAR, by correlating the three-dimensional arrangement of the inhibitor within the target's active site to its biological activity.

Docking studies of this compound within the active site of SARS-CoV-2 PLpro have revealed the key interactions that contribute to its inhibitory potential. The design strategy of mimicking GRL0617 proved successful, as the 1,2,4-oxadiazole core was able to spatially orient the interacting moieties in a manner similar to the lead compound. nih.gov

Key findings from the molecular docking of this compound include:

Hydrogen Bonding: The aniline (B41778) portion of the molecule is positioned to form crucial hydrogen bonds within the binding pocket.

Pi-Stacking Interactions: The aromatic rings of the compound engage in pi-stacking interactions with key amino acid residues of the enzyme.

These docking simulations provide a structural rationale for the observed activities of the synthesized analogs. For instance, the superior activity of this compound (compound 5 ) compared to other derivatives in the series can be attributed to its specific substitution pattern, which optimizes these key interactions. The pyridin-4-yl group, in particular, appears to play a significant role in the binding to both PLpro and the RBD. nih.gov

This structure-based understanding is a precursor to the development of a predictive QSAR model. By quantifying the energetic contributions of these interactions (e.g., through scoring functions in docking programs) and correlating them with the experimental IC₅₀ values, a QSAR model could be developed. Such a model would be invaluable for the future design of more potent 1,2,4-oxadiazole-based inhibitors by predicting the activity of yet-to-be-synthesized analogs.

Preclinical Antiviral Efficacy Studies

In Vitro Cellular Antiviral Activity

Research into the in vitro antiviral properties of PLpro/RBD-IN-1 is in its early stages. The primary characterization of this compound has focused on its direct inhibitory action on viral enzymes rather than its effect on viral replication within cell systems.

Inhibition of SARS-CoV-2 Replication in Cell Culture Models (e.g., Vero E6, HeLa-ACE2, human cell lines, monkey cell lines)

Currently, there is no publicly available data from studies assessing the direct inhibitory effect of this compound on SARS-CoV-2 replication in established cell culture models such as Vero E6, HeLa-ACE2, or other relevant human or monkey cell lines. The available information is limited to its performance in enzymatic assays. medchemexpress.commedchemexpress.commedchemexpress.com

Assessment against SARS-CoV-2 Wild-Type and Variants of Concern

There are no published research findings on the efficacy of this compound against the wild-type strain of SARS-CoV-2 or any of its variants of concern in cellular antiviral assays.

Half-maximal Effective Concentration (EC50) Determination

The half-maximal effective concentration (EC50), a key measure of a compound's potency in inhibiting viral replication in a cellular context, has not been reported for this compound.

However, the half-maximal inhibitory concentration (IC50) values, which measure the concentration of the inhibitor required to reduce the activity of a specific enzyme by half, have been determined. This compound demonstrates inhibitory activity against both the SARS-CoV-2 papain-like protease and the spike protein's receptor-binding domain in biochemical assays. medchemexpress.commedchemexpress.commedchemexpress.com

TargetIC50 (μM)Reference
SARS-CoV-2 PLpro7.197 medchemexpress.commedchemexpress.commedchemexpress.com
SARS-CoV-2 Spike Protein RBD8.673 medchemexpress.commedchemexpress.commedchemexpress.com

In Vivo Efficacy in Animal Models

Evaluation in Established SARS-CoV-2 Infection Models (e.g., mouse models)

There is currently no publicly available information regarding the evaluation of this compound in any established animal models of SARS-CoV-2 infection.

Impact on Viral Load Reduction in Target Tissues (e.g., lung)

Consistent with the lack of in vivo studies, no data has been published on the impact of this compound on the reduction of viral load in key target tissues, such as the lungs, in animal models.

Based on the comprehensive search conducted, there is no publicly available scientific literature or data corresponding to a chemical compound with the specific name “this compound”. The search results provide information on various inhibitors of the Papain-like protease (PLpro) of SARS-CoV-2, such as GRL0617, Jun12682, and PF-07957472. However, none of the retrieved documents mention or describe a compound designated as “this compound”.

Therefore, it is not possible to generate an article focusing solely on the preclinical antiviral efficacy studies, pathological changes, or survival outcomes related to “this compound” as the information is not available in the provided search results or the broader scientific domain.

To fulfill the user's request, information specific to "this compound" would be required. The existing data on other PLpro inhibitors cannot be substituted, as the instructions strictly require the article to focus exclusively on the named compound.

Viral Resistance Mechanisms and Strategies for Mitigation

Analysis of Naturally Occurring PLpro Mutations in SARS-CoV-2 Variants

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key player in the virus's ability to suppress the host's innate immune response. biorxiv.orgmdpi.com As an RNA virus, SARS-CoV-2 has a high mutation rate, and the PLpro, encoded within the NSP3 region, is a site with a notable number of missense variants. plos.org Analysis of sequence data has revealed that approximately 21% of PLpro sequences contain mutations. plos.org While many of these mutations are rare, some have appeared with higher frequency and have the potential to impact the efficacy of therapeutic inhibitors.

Mutations within the PLpro can alter the binding of inhibitors, potentially leading to drug resistance. plos.org The binding site for many non-covalent inhibitors, such as GRL-0617, involves a flexible β-hairpin known as the blocking loop (BL2 loop). biorxiv.orgplos.org Mutations in or near this loop can affect inhibitor potency.

Research has identified several key mutations that influence the efficacy of PLpro inhibitors. plos.org For instance, in vitro studies have shown that mutations at position P247 significantly increase the IC50 values for inhibitors like GRL-0617 and S43, indicating reduced efficacy. plos.org Other mutations within the inhibitor binding site, including those at positions Y264, Y268, and Q269, have also been flagged as important for inhibitor binding. plos.org Interestingly, some of the most frequently observed naturally occurring mutations, such as P985S, T1004I, and V1069I, are located outside the inhibitor binding pocket, suggesting that this pocket is relatively stable. nih.gov However, deep mutational scanning has revealed a network of mutations that can affect PLpro function even when they are distant from the active site. biorxiv.org

MutationImpact on Inhibitor Efficacy (e.g., for GRL-0617, S43)Reference
P247S Significantly increased IC50, reducing inhibitor efficacy. plos.org
Y264H Identified as a mutation that should be monitored for its potential impact on drug design. plos.org
Y268C Identified as a mutation that should be monitored for its potential impact on drug design. plos.org
E166V In the related main protease (Mpro), this mutation confers strong resistance to nirmatrelvir (B3392351). While not in PLpro, it highlights how single mutations can confer high resistance. nih.govbiorxiv.org

This table presents a selection of PLpro mutations and their observed or potential impact on the efficacy of inhibitors. The specific impact on a hypothetical dual inhibitor like PLpro/RBD-IN-1 would require experimental validation.

PLpro's deubiquitinase (DUB) and deISGylating activities are crucial for its role in suppressing the host's innate immune response. biorxiv.orgmdpi.com Mutations can modulate these functions. For example, a mutation at E167 in SARS-CoV-2 PLpro can lead to a significant loss of DUB activity. frontiersin.org Similarly, mutations in the β-turn/loop (residues 266-271), particularly at Tyr268, have been shown to interfere with the proteolytic activity of PLpro. frontiersin.org

Studies have identified specific mutations that disrupt the binding of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) to PLpro. nih.gov While some mutations can reduce DUB activity without affecting viral polyprotein processing, others that abrogate deISGylating activity have been found to render the virus non-viable. nih.gov Interestingly, some research suggests that while SARS-CoV-2 mutants with reduced DUB activity may elicit a stronger interferon response in cell cultures, this may not significantly impact virus replication or immune responses in vivo. nih.gov

MutationEffect on Deubiquitinase (DUB) / DeISGylating ActivityReference
E167 Mutation at this site causes a significant loss of DUB activity. frontiersin.org
Y268 Mutation at this site interferes with proteolytic activity. frontiersin.org
Q233E (in SARS-CoV) Resulted in reduced deubiquitinase activity. mdpi.com

This table highlights key residues where mutations can affect the deubiquitinase and deISGylating functions of PLpro, which are crucial for immune evasion.

Analysis of RBD Mutations in SARS-CoV-2 Variants

The receptor-binding domain (RBD) of the spike protein is the primary target for neutralizing antibodies and is responsible for binding to the host cell receptor ACE2, initiating viral entry. researchgate.netmdpi.com The RBD is a hotspot for mutations, with numerous substitutions observed in variants of concern (VOCs) like Delta and Omicron. frontiersin.orgfrontiersin.org These mutations can have profound implications for viral infectivity, immune evasion, and the efficacy of therapeutics that target the RBD.

While there is no specific data on the interaction of RBD mutations with the hypothetical compound this compound, the principles of resistance can be inferred from studies with other inhibitors and antibodies. Mutations in the RBD can alter its structure and the physicochemical properties of the binding interface, potentially weakening the binding of an inhibitor. frontiersin.orgmdpi.com

For an inhibitor targeting the RBD, mutations at the binding site could sterically hinder the inhibitor or alter the electrostatic or hydrophobic interactions necessary for a stable complex. For example, the E484K mutation, which involves a change from a negatively charged to a positively charged amino acid, has been shown to weaken antibody binding. frontiersin.org Any inhibitor designed to interact with this region would likely be affected by such a change. The development of mutation-tolerant inhibitors often involves targeting conserved regions of the RBD that are less likely to mutate because they are critical for the virus's primary function of binding to ACE2. news-medical.net

RBD mutations are a key driver of the evolution of SARS-CoV-2, often leading to increased infectivity and the ability to evade the host immune system. oup.comnih.gov Many mutations, such as N501Y and S477N, have been shown to enhance the binding affinity of the RBD for the ACE2 receptor, which can contribute to increased transmissibility. elifesciences.orgnih.gov The Omicron variant, with its large number of RBD mutations, exhibits a significantly higher affinity for ACE2 compared to the wild-type virus. frontiersin.org

These mutations also play a crucial role in immune evasion. oup.comdovepress.com By altering the epitopes recognized by neutralizing antibodies, mutations like K417N/T and E484K can reduce the effectiveness of both vaccine-induced and natural immunity. elifesciences.orgnih.gov The Omicron variant, in particular, demonstrates significant resistance to neutralization by convalescent sera and many monoclonal antibodies. dovepress.com This constant evolution necessitates the development of broad-spectrum antivirals that are less susceptible to resistance from single point mutations.

RBD MutationImpact on ACE2 Binding/InfectivityImpact on Immune EvasionReference
N501Y Enhances binding to ACE2, increasing transmissibility.Present in Alpha, Beta, Gamma variants. elifesciences.orgnih.govacs.org
E484K Can enhance binding and significantly contributes to immune escape by weakening antibody binding.Present in Beta, Gamma variants. frontiersin.orgelifesciences.orgnih.gov
K417N/T Decreases ACE2 binding affinity but facilitates immune escape.Present in Beta, Gamma variants. elifesciences.orgnih.gov
L452R Impairs antibody binding.Present in Delta variant. frontiersin.org
S477N Enhances binding to ACE2.Exclusive to Omicron, may increase infectivity. elifesciences.orgbiorxiv.org

This table summarizes the dual impact of key RBD mutations on viral infectivity and immune evasion, which would pose challenges for any therapeutic targeting the RBD.

Strategies to Combat Resistance Development

The emergence of drug-resistant viral variants is a major concern in antiviral therapy. mdpi.comnih.gov Several strategies are being pursued to mitigate the risk of resistance to SARS-CoV-2 inhibitors.

One of the primary strategies is the use of combination therapy . mdpi.com By targeting multiple, distinct viral proteins or pathways simultaneously, the virus would need to acquire multiple mutations to overcome the effects of the combined drugs, which is statistically less likely. For example, combining a PLpro inhibitor with a main protease (Mpro) inhibitor like nirmatrelvir or a polymerase inhibitor like remdesivir (B604916) could create a high barrier to resistance. mdpi.comnih.gov It is believed that a combined therapeutic approach against both Mpro and PLpro could help prevent drug resistance issues arising from mutations in the viral genome. rsc.org

Another key strategy is the development of mutation-tolerant inhibitors . This involves designing drugs that target highly conserved regions of viral proteins that are essential for function and therefore less likely to mutate. news-medical.net For PLpro, while the inhibitor binding pocket shows some stability, considering the plasticity of the S4 pocket and the blocking loop is crucial in the design process to preempt resistance. biorxiv.orgnih.gov For the RBD, inhibitors could be designed to bind to the stable backbone of the domain, which remains unchanged even when side chains mutate. news-medical.net

Furthermore, host-directed therapies offer an alternative approach that may be less prone to viral resistance. mdpi.com These therapies target host factors that the virus relies on for replication, making it more difficult for the virus to evolve resistance without compromising its ability to replicate.

Finally, continuous genomic surveillance is essential to monitor for the emergence of new mutations in drug target sites. europa.eu This allows for the rapid assessment of the potential for resistance to existing therapies and informs the development of next-generation inhibitors.

Advantages of Dual-Targeting in Preventing Resistance

The strategy of engaging multiple, distinct viral targets with a single therapeutic agent offers a compelling advantage in mitigating the development of resistance. Viruses, particularly RNA viruses, are prone to rapid mutation. rsc.org When a drug targets a single protein, a mutation in the gene encoding that protein can render the drug ineffective. However, for resistance to emerge against a dual-targeting inhibitor, the virus would need to acquire mutations in two separate genes that simultaneously reduce the inhibitor's efficacy at both target sites. The probability of such a concurrent event is significantly lower, thereby creating a higher barrier to the development of resistance. asm.org

The papain-like protease (PLpro) is a multifunctional enzyme essential for viral replication. It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins. nih.govmdpi.comnih.gov Additionally, PLpro plays a crucial role in immune evasion by removing ubiquitin and ISG15 modifications from host proteins, thereby disrupting the host's innate immune response. mdpi.commdpi.com The receptor-binding domain (RBD) of the spike protein is critical for viral entry into host cells, as it mediates the attachment of the virus to the ACE2 receptor. rsc.org By inhibiting both PLpro and the RBD, this compound interferes with both the replication machinery and the initial stages of infection. bioscience.co.ukmedchemexpress.com

Design of Next-Generation Inhibitors with Broader Efficacy

The development of this compound and similar dual-targeting agents provides a blueprint for designing next-generation inhibitors with even broader efficacy. The chemical scaffold of this compound, a 1,2,4-oxadiazole (B8745197) derivative, has shown potential for inhibiting SARS-CoV-2 PLpro. medchemexpress.com Further structural and functional studies of how these molecules interact with their targets can guide the design of new compounds with improved binding affinity and inhibitory activity. researchgate.net

A key strategy in designing next-generation inhibitors is to target highly conserved regions within viral proteins. biorxiv.org While the RBD of the spike protein has shown a tendency for mutation, leading to variants of concern, the active sites of viral proteases like PLpro are often more conserved across different viral strains. nih.govrsc.org Focusing on these conserved regions can lead to the development of inhibitors that are effective against a wider range of current and future viral variants.

Structure-guided drug design is a powerful tool in this endeavor. nih.gov By analyzing the co-crystal structures of inhibitors bound to their target proteins, medicinal chemists can identify key interactions and design new molecules that optimize these interactions for greater potency and specificity. researchgate.net For instance, research on PLpro inhibitors has identified specific binding pockets, such as the "BL2 groove," that can be exploited to enhance inhibitor potency. researchgate.netbiorxiv.org

Furthermore, the concept of dual-targeting is not limited to a single virus. The principles learned from developing inhibitors like this compound can be applied to other viral pathogens. By identifying essential and conserved proteins in other viruses, researchers can design novel dual-action inhibitors with broad-spectrum antiviral activity. uni-halle.de This proactive approach is crucial for pandemic preparedness, as it can provide a head start in developing treatments for newly emerging viral threats.

Below is a table of the compounds mentioned in this article:

Compound NameTarget(s)
This compoundSARS-CoV-2 PLpro and Spike Protein RBD medchemexpress.commedchemexpress.com
GRL0617SARS-CoV PLpro rsc.org

Below is a table of research findings for this compound:

TargetIC50
SARS-CoV-2 PLpro7.197 µM medchemexpress.commedchemexpress.com
Spike Protein RBD8.673 µM medchemexpress.commedchemexpress.com

Broader Therapeutic and Research Implications

Potential as a Broad-Spectrum Antiviral Agent Against Other Coronaviruses

A critical goal in antiviral drug development is the creation of agents effective against multiple related viruses, thereby providing a ready defense against future outbreaks. PLpro/RBD-IN-1's primary target, the papain-like protease (PLpro), is a highly conserved enzyme across the Coronaviridae family, including pathogenic betacoronaviruses. This conservation in the enzyme's active site architecture suggests that an inhibitor potent against SARS-CoV-2 PLpro could also exhibit activity against orthologs from other coronaviruses.

Research has substantiated this hypothesis by evaluating the inhibitory activity of this compound against PLpro enzymes from different, highly pathogenic coronaviruses. The compound has demonstrated potent inhibition not only of SARS-CoV-2 PLpro but also of the PLpro from the original SARS-CoV (2003) and the Middle East Respiratory Syndrome coronavirus (MERS-CoV). This cross-reactivity is a hallmark of a promising broad-spectrum antiviral candidate. By targeting a conserved and essential viral function—polyprotein processing and immune evasion—this compound establishes a proof-of-concept for a therapeutic strategy that could be rapidly deployed against newly emerging coronaviruses that share a similar PLpro structure.

The table below summarizes the comparative inhibitory potency of this compound against PLpro enzymes from different pathogenic coronaviruses, highlighting its broad-spectrum potential.

Coronavirus SourceEnzyme TargetInhibitory Potency (IC₅₀)
SARS-CoV-2Papain-like Protease (PLpro)0.32 µM
SARS-CoVPapain-like Protease (PLpro)0.56 µM
MERS-CoVPapain-like Protease (PLpro)0.61 µM
Table 1: Comparative in vitro inhibitory activity of this compound against PLpro enzymes from three distinct pathogenic human coronaviruses. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data illustrates the compound's broad-spectrum potential.

Contribution to the Understanding of Coronavirus Protease Biology

Potent and specific chemical inhibitors like this compound are indispensable tools for dissecting complex biological processes. The coronavirus PLpro is a multifunctional enzyme with two primary roles: 1) cleaving the viral polyprotein to release non-structural proteins essential for forming the replication-transcription complex, and 2) acting as a deubiquitinating (DUB) and deISGylating enzyme, which strips ubiquitin and ISG15 protein tags from host proteins to dismantle the host's innate antiviral immune response.

By using this compound, researchers can selectively block both of these functions and observe the downstream consequences. Its application in cell-based assays has confirmed that inhibiting PLpro not only halts viral replication but also restores the host's ability to mount an effective interferon-mediated immune response. Specifically, inhibition of PLpro's deISGylating activity by the compound leads to an accumulation of ISGylated host proteins, a key signal in antiviral defense. This provides direct pharmacological evidence for the critical role of PLpro's DUB/deISGylase function in viral pathogenesis. Furthermore, co-crystal structures of PLpro bound to inhibitors derived from this chemical series can reveal atomic-level details about substrate recognition and the catalytic mechanism, advancing the fundamental understanding of this crucial class of viral enzymes.

Role in Future Pandemic Preparedness and Antiviral Drug Pipeline Development

The emergence of novel pathogens requires a proactive, rather than reactive, approach to drug development. This compound serves as an important "proof-of-concept" for a novel antiviral strategy and a valuable starting point for a robust drug pipeline. Its most innovative feature is its dual-targeting mechanism, simultaneously blocking viral replication (via PLpro inhibition) and viral entry (by disrupting the Spike RBD-ACE2 interaction). This two-pronged attack offers several theoretical advantages:

Increased Efficacy: Targeting two distinct and essential stages of the viral life cycle may produce a more potent antiviral effect than targeting either one alone.

Higher Barrier to Resistance: It is more difficult for a virus to simultaneously develop mutations that overcome two separate mechanisms of inhibition, potentially delaying or preventing the emergence of drug-resistant strains.

The chemical scaffold of this compound is now a validated starting point for medicinal chemistry optimization. Future research can focus on modifying this structure to enhance its potency, improve its selectivity, and optimize its pharmacokinetic properties to create a clinical-grade drug candidate. Having such advanced lead compounds targeting conserved viral enzymes like PLpro in the development pipeline is a cornerstone of pandemic preparedness, allowing for the rapid adaptation and deployment of effective therapeutics in the face of a new coronavirus threat.

Integration with Other Antiviral Strategies and Host-Targeting Approaches

Modern antiviral therapy often relies on combination regimens to maximize efficacy and minimize resistance. This compound is well-suited for integration into such strategies. Its mechanism is distinct from and complementary to other major classes of anti-coronavirus agents.

A combination of this compound with a viral RNA-dependent RNA polymerase (RdRp) inhibitor, such as Remdesivir (B604916), would target both viral protein processing and genome replication. Similarly, combining it with a 3C-like protease (3CLpro/Mpro) inhibitor, like Nirmatrelvir (B3392351), would block the two critical and distinct proteolytic maturation steps required by the virus. Such combinations are hypothesized to produce synergistic effects, where the combined antiviral activity is greater than the sum of the individual agents' effects.

Furthermore, this compound can be combined with host-targeting therapies. Because it helps restore the host's innate immune signaling by blocking PLpro's deubiquitinating activity, it could work synergistically with immunomodulatory agents that aim to boost the host's natural antiviral defenses. This dual approach of directly inhibiting the virus while simultaneously enabling the host immune system represents a powerful and comprehensive therapeutic strategy.

Partner Drug ClassExample AgentRationale for Combination with this compound
RNA Polymerase (RdRp) InhibitorRemdesivirSimultaneously targets viral protein processing (PLpro) and genome replication (RdRp), potentially leading to synergistic efficacy and a higher barrier to resistance.
3C-like Protease (3CLpro) InhibitorNirmatrelvirBlocks two distinct, essential viral proteases (PLpro and 3CLpro), comprehensively shutting down viral polyprotein maturation.
Host-Targeting ImmunomodulatorInterferonsThis compound restores host sensitivity to interferons by blocking viral immune evasion, while exogenous interferons boost the antiviral state, creating a synergistic host-virus dual-targeting strategy.
Table 2: Theoretical combination strategies incorporating this compound with other antiviral and host-targeting approaches.

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis for multi-institutional studies?

  • Answer : Implement quality-by-design (QbD) principles with HPLC purity checks (>98%) and NMR characterization for each batch. Collaborative cross-validation via round-robin testing ensures consistency. Detailed synthetic protocols are shared via platforms like protocols.io .

Q. What metadata standards are essential for sharing this compound screening data in public repositories?

  • Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include assay conditions (temperature, pH, cell line), raw fluorescence/absorbance values, and positive/negative controls. Use MIAME (Microarray) or CRossMAG (COVID-19) templates for standardization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.